2-chloro-N-(5-chloropyridin-2-yl)benzenesulfonamide
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Overview
Description
2-chloro-N-(5-chloropyridin-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a benzene ring substituted with a sulfonamide group and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-chloropyridin-2-yl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 5-chloro-2-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-chloropyridin-2-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Products include substituted sulfonamides.
Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonamide.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
2-chloro-N-(5-chloropyridin-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antibacterial properties and potential use in drug development.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-chloropyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-chloro-N-(5-chloropyridin-2-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfonamide group is particularly important for its antibacterial activity, distinguishing it from other similar compounds that may lack this functional group .
Properties
Molecular Formula |
C11H8Cl2N2O2S |
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Molecular Weight |
303.2 g/mol |
IUPAC Name |
2-chloro-N-(5-chloropyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H8Cl2N2O2S/c12-8-5-6-11(14-7-8)15-18(16,17)10-4-2-1-3-9(10)13/h1-7H,(H,14,15) |
InChI Key |
KXUZDEDKFXMGMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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